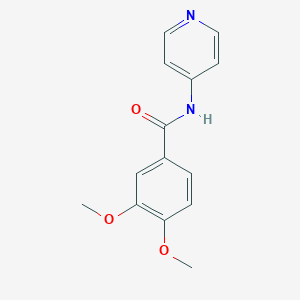

3,4-dimethoxy-N-(pyridin-4-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

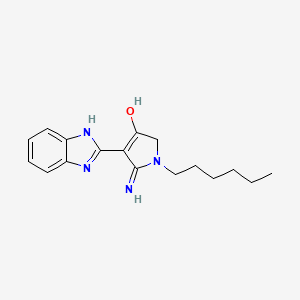

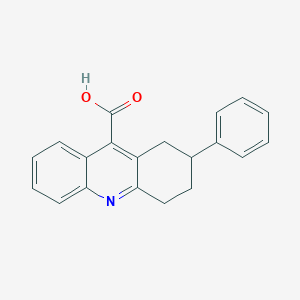

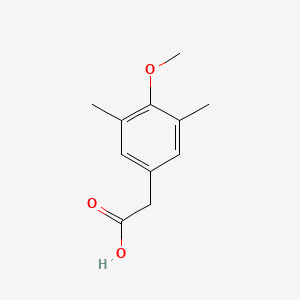

3,4-dimethoxy-N-(pyridin-4-yl)benzamide is a chemical compound with the molecular formula C14H14N2O3 . It belongs to the class of organic compounds known as benzamides . These compounds have been widely used in various industries such as medical, industrial, biological, and potential drug industries .

Synthesis Analysis

The synthesis of similar benzamide compounds has been performed starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The structures of all synthesized compounds were confirmed using IR, 1 H NMR, and 13 C NMR spectroscopy, and elemental analysis techniques .Molecular Structure Analysis

The molecular structure of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide consists of a benzamide core with two methoxy groups at the 3 and 4 positions of the benzene ring and a pyridin-4-yl group attached to the nitrogen of the amide group .Chemical Reactions Analysis

While specific chemical reactions involving 3,4-dimethoxy-N-(pyridin-4-yl)benzamide are not available, benzamides in general are known to participate in a variety of chemical reactions. For instance, they can undergo hydrolysis to form benzoic acid and an amine .Physical And Chemical Properties Analysis

The physical properties of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide include a melting point of 149-150 °C and a predicted boiling point of 357.0±37.0 °C . Its molecular weight is 258.27 .Wissenschaftliche Forschungsanwendungen

Luminescent Properties and Nano-Aggregate Formation

A study by Srivastava et al. (2017) explored the luminescent properties of related compounds, which include benzamide derivatives. These compounds, specifically 4-(1,3-Dioxo-2,3-dihydro-1H-phenalen-2-ylmethyl)-N-pyridin-4-yl-benzamide, demonstrate luminescence in both DMF solution and solid state. They form nano-aggregates with enhanced emission (AEE) in aqueous-DMF solution, showing a dependency on solvent polarity. These properties suggest potential applications in the field of materials science, particularly in the development of luminescent materials and sensors (Srivastava et al., 2017).

Monoclonal Antibody Production Improvement

Research by Aki et al. (2021) investigated a derivative, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, for its potential to enhance monoclonal antibody production in Chinese hamster ovary cell cultures. This compound was found to increase cell-specific glucose uptake rate and intracellular ATP during monoclonal antibody production. It also impacted the galactosylation of therapeutic monoclonal antibodies, indicating its potential application in biotechnology and pharmaceutical manufacturing (Aki et al., 2021).

Antimicrobial Properties

Vinaya et al. (2008) synthesized a series of novel substituted benzamides to evaluate their antibacterial activities. These compounds demonstrated potent inhibitory activity against various bacteria, suggesting the potential of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide derivatives in developing new antibacterial agents (Vinaya et al., 2008).

Optical Properties and Potential in Display Technologies

Zhang et al. (2023) reported on aromatic amides, including 3,4-dimethoxy-N-(pyridin-4-yl)benzamide, that exhibit long-lived bright blue phosphorescence in confined films. These compounds offer high quantum yield and robust hydrogen bonding with polyvinyl alcohol, which suppresses vibrational relaxation and stacking-induced quenching. This research suggests potential applications in information display, anti-counterfeiting, and white light afterglow technologies (Zhang et al., 2023).

Synthesis and Metabolic Studies

Tayade et al. (2012) conducted research on the synthesis of 3-(4-substitutedthiocarbamidophenyl)-N, N-dimethyl-3-pyridin-2-yl-propan-1-amine, showcasing the diverse synthetic routes and potential medicinal applications of related benzamide compounds. This work contributes to the broader understanding of the synthesis and potential applications of 3,4-dimethoxy-N-(pyridin-4-yl)benzamide in pharmaceutical chemistry (Tayade et al., 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3,4-dimethoxy-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-12-4-3-10(9-13(12)19-2)14(17)16-11-5-7-15-8-6-11/h3-9H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUIFDCUGXBPAIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethoxy-N-(pyridin-4-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B2820906.png)

![methyl 1-((benzo[d][1,3]dioxol-5-ylmethyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate](/img/structure/B2820921.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2820924.png)

![N-[3-(Morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B2820925.png)

![Ethyl 4-[4-(acetylamino)phenoxy]-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2820926.png)